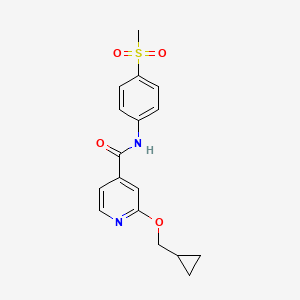

2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide

Description

2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropylmethoxy group, a methylsulfonylphenyl group, and an isonicotinamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(4-methylsulfonylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-24(21,22)15-6-4-14(5-7-15)19-17(20)13-8-9-18-16(10-13)23-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTWZKFSBPUWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.

Introduction of the methylsulfonylphenyl group:

Coupling with isonicotinamide: The final step involves coupling the cyclopropylmethoxy and methylsulfonylphenyl intermediates with isonicotinamide under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the isonicotinamide moiety can be replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Properties

- Research indicates that derivatives of isonicotinamide compounds exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The compound may contribute to this therapeutic class by modulating inflammatory pathways, potentially benefiting conditions such as asthma and rheumatoid arthritis .

-

Cancer Treatment

- The compound has been identified as a histone demethylase inhibitor, which is crucial in cancer biology. Histone demethylases are involved in epigenetic regulation, and their inhibition can lead to reactivation of tumor suppressor genes. Studies suggest that compounds like 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide could be effective against various cancers, including prostate and breast cancer .

-

Neurological Disorders

- There is emerging evidence that similar compounds may have neuroprotective effects. By targeting specific pathways involved in neuroinflammation and neuronal survival, these compounds could offer new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Applications

- Biochemical Tools

- Pharmacokinetic Studies

Case Studies

-

Case Study 1: Inhibition of Histone Demethylases

- A study demonstrated that a related compound effectively inhibited specific histone demethylases in vitro, leading to significant changes in gene expression profiles associated with cancer cell proliferation and apoptosis . This case highlights the potential of the compound as a therapeutic agent in oncology.

- Case Study 2: Pharmacokinetic Profiling

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide can be compared with other similar compounds, such as:

2-(4-(methylsulfonyl)phenyl)benzimidazoles: These compounds share the methylsulfonylphenyl group and have been studied for their selective cyclooxygenase-2 (COX-2) inhibitory activity.

Cyclopropylmethoxy derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(Cyclopropylmethoxy)-N-(4-(methylsulfonyl)phenyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 302.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with various molecular targets. It has been noted for its role as a selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE4 isoforms. This inhibition leads to increased levels of cyclic AMP (cAMP), which is crucial for various cellular signaling pathways involved in inflammation and neuroprotection.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammatory markers in various models, suggesting its potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Table 1: Summary of Anti-inflammatory Studies

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. By inhibiting PDE4, it enhances cAMP signaling pathways that are often disrupted in conditions such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Models

In a study involving transgenic mice models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, indicating a potential therapeutic avenue for neurodegenerative disorders.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have demonstrated that the compound is well-absorbed with a favorable half-life, allowing for once-daily dosing regimens. Safety assessments indicate a low incidence of adverse effects, primarily gastrointestinal disturbances.

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | 12 hours |

| Protein Binding | ~90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.